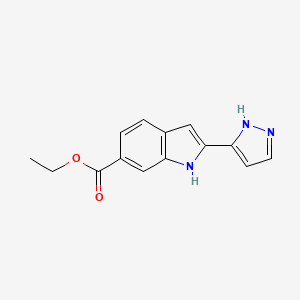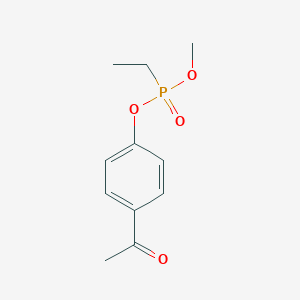![molecular formula C7H13N3O3S B14203585 2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol CAS No. 827603-58-7](/img/structure/B14203585.png)
2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol is a complex organic compound that features a triazole ring, hydroxymethyl groups, and a sulfanyl-ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. Subsequent steps include the introduction of hydroxymethyl groups and the attachment of the sulfanyl-ethanol moiety. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups and sulfanyl-ethanol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar bioactivity and chemical reactivity.
Hydroxymethyl-substituted compounds: Compounds with hydroxymethyl groups often display similar reactivity in oxidation and substitution reactions.
Sulfanyl-ethanol derivatives: These compounds share the sulfanyl-ethanol moiety and can undergo similar chemical transformations.
Uniqueness
2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both hydroxymethyl groups and a sulfanyl-ethanol moiety, along with the triazole ring, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
827603-58-7 |
|---|---|
Fórmula molecular |
C7H13N3O3S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-[[4,5-bis(hydroxymethyl)triazol-1-yl]methylsulfanyl]ethanol |
InChI |
InChI=1S/C7H13N3O3S/c11-1-2-14-5-10-7(4-13)6(3-12)8-9-10/h11-13H,1-5H2 |
Clave InChI |
KDXHCHZQQJZEJM-UHFFFAOYSA-N |
SMILES canónico |
C(CSCN1C(=C(N=N1)CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


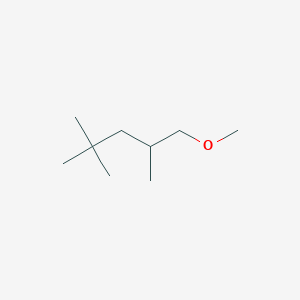
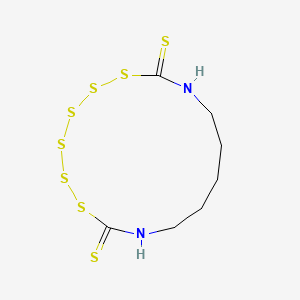
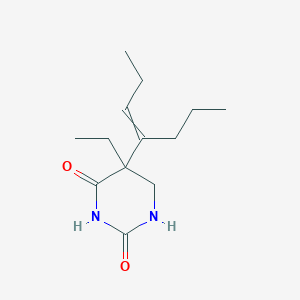
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
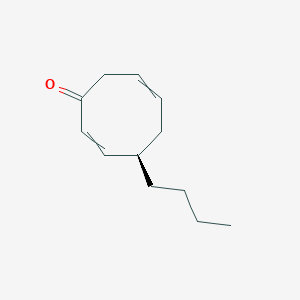
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)

